molecular formula C4H9Cl2PS B1623253 Phosphonothioic dichloride, butyl- CAS No. 6588-22-3

Phosphonothioic dichloride, butyl-

Cat. No.: B1623253
CAS No.: 6588-22-3
M. Wt: 191.06 g/mol
InChI Key: QXLWILMQIUUWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Phosphonothioic Dichlorides in Organophosphorus Compounds Research

Organophosphorus compounds are broadly classified based on the oxidation state of phosphorus, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Phosphonothioic dichlorides, such as the butyl derivative, are members of the phosphorus(V) class. They are structurally analogous to phosphonic dichlorides, with a key difference being the presence of a sulfur atom double-bonded to the phosphorus center instead of an oxygen atom.

These compounds are highly valuable as reactive intermediates or precursors in organic synthesis. The two chlorine atoms are effective leaving groups, allowing for nucleophilic substitution reactions to create a wide array of organothiophosphorus compounds. ucc.ienoaa.gov This reactivity enables the synthesis of various esters, amides, and other derivatives by reacting them with alcohols, amines, or thiols. noaa.gov Organothiophosphates are particularly noted for their potential to form highly toxic and flammable phosphine (B1218219) gas when exposed to strong reducing agents. noaa.gov The versatility of phosphonothioic dichlorides makes them foundational building blocks in the synthesis of more complex molecules, including those with applications in materials science and as agricultural chemicals. wikipedia.orgnih.gov

Historical Development of Research on Phosphonothioic Dichlorides

The study of organophosphorus compounds dates back to the 19th century. A pivotal moment in this field was the synthesis of alkylphosphonic acid dichlorides. In 1873, von Hofman successfully prepared methylphosphonic acid dichloride by chlorinating methylphosphonic acid. mdpi.com This work, along with the synthesis of ethylphosphonic dichloride, was among the first to establish methods for creating compounds with a direct carbon-phosphorus bond. mdpi.com

Research into the toxic properties of organophosphorus compounds began to emerge in the 1930s in Germany, which led to their development for other purposes. mdpi.com The broader exploration of organophosphorus chemistry, including the thionated variants (compounds containing sulfur), expanded significantly in the following decades. The development of synthetic routes using reagents like thiophosphoryl chloride allowed for the creation of phosphonothioic dichlorides. chemicalbook.com These sulfur-containing analogues offered different reactivity profiles and led to new classes of compounds. The synthesis of oligonucleoside methylphosphonates using methylphosphonic dichloride in the 1980s illustrates the evolving use of such dichlorides as key reagents in complex chemical synthesis. nih.gov

Current Research Landscape and Academic Significance of Butylphosphonothioic Dichloride

In contemporary research, butylphosphonothioic dichloride is primarily significant as a chemical intermediate. Its synthesis is well-documented, often involving the reaction of thiophosphoryl chloride with a source of the butyl group. One described method involves reacting thiophosphoryl chloride and n-butylamine in toluene (B28343) with potassium carbonate, utilizing sonication to facilitate the reaction and achieve a high yield. chemicalbook.com

A critical area of modern research involving related phosphonothioic dichlorides is in the field of chemical forensics and the enforcement of the Chemical Weapons Convention (CWC). Methylphosphonothioic dichloride, a close analogue of the butyl variant, is a known precursor to V-series nerve agents. rsc.org Recent studies have focused on developing sophisticated impurity-profiling platforms using techniques like comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC-TOFMS) to trace the synthetic pathways of such precursors. rsc.org This forensic analysis can identify unique impurity signatures, providing crucial information for tracking the origin of chemical warfare-related substances. rsc.org

Furthermore, the academic significance of phosphonothioic dichlorides is demonstrated in recent studies aimed at creating novel bioactive molecules. For instance, research published in 2025 details the synthesis of new antitumor and anti-inflammatory agents starting from phenylphosphonothioic dichloride. nih.gov This highlights the continued relevance of the phosphonothioic dichloride functional group as a scaffold for developing new chemical entities with potential therapeutic applications. nih.gov The ability to readily modify these molecules makes them valuable tools in medicinal chemistry and drug discovery. ucc.ie

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6588-22-3

Molecular Formula

C4H9Cl2PS

Molecular Weight

191.06 g/mol

IUPAC Name

butyl-dichloro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H9Cl2PS/c1-2-3-4-7(5,6)8/h2-4H2,1H3

InChI Key

QXLWILMQIUUWAV-UHFFFAOYSA-N

SMILES

CCCCP(=S)(Cl)Cl

Canonical SMILES

CCCCP(=S)(Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Butylphosphonothioic Dichloride and Analogues

Synthetic Routes from Phosphorus Halide Precursors

The synthesis of butylphosphonothioic dichloride often involves the use of phosphorus halide precursors, which undergo alkylation and thiophosphorylation reactions. A key intermediate in this process is the corresponding alkylphosphonous dichloride.

Alkylation and Thiophosphorylation Reactions

A common method for producing alkyl-thiono-phosphonic acid dichlorides, such as butylphosphonothioic dichloride, involves the reaction of a complex formed from an alkyl halide, phosphorus trichloride (B1173362), and aluminum chloride. This complex, known as the Clay-Kinnear-Perren complex, is then treated with a sulfur donor. google.com

One specific approach utilizes a di-lower alkyl disulfide as the sulfur donor in the presence of an alkali metal chloride or ammonium (B1175870) chloride. google.com The reaction is typically heated to temperatures between 40°C and 220°C, allowing for the distillation of the final product. google.com For instance, a complex can be formed using methyl chloride, phosphorus trichloride, and aluminum chloride. After removing excess phosphorus trichloride, the mixture is cooled and reacted with dimethyl disulfide in the presence of potassium chloride to yield the desired product. google.com

General Methods for Alkylphosphonous Dichloride Synthesis as Precursors

The synthesis of alkylphosphonous dichlorides is a critical preceding step. A general and effective method involves the reduction of an aluminum chloride-phosphorus trichloride-alkyl chloride complex. cdnsciencepub.comresearchgate.net This method has been successfully applied to a range of alkyl chlorides, including n-butyl chloride, to produce the corresponding alkylphosphonous dichlorides in good yields. cdnsciencepub.com The process typically involves using a reducing agent, such as finely powdered antimony, in a solvent like diethyl phthalate. cdnsciencepub.comresearchgate.net It is important to note that isomerization can occur with normal alkyl chlorides during this synthesis. cdnsciencepub.com

Electrochemical Synthetic Approaches for Organophosphorus Compounds

Electrochemical methods offer a green and efficient alternative for synthesizing organophosphorus compounds, including those with phosphorus-sulfur (P-S) bonds. beilstein-journals.org These techniques replace traditional oxidizing or reducing agents with electricity, allowing for controlled reactions by adjusting voltage or current. beilstein-journals.org

Mechanistic Pathways in Electrosynthesis of P-S Bonds

The electrosynthesis of organophosphorus compounds involves the formation of phosphorus-carbon and phosphorus-heteroatom bonds at the electrode surface. beilstein-journals.org The process occurs in a region known as the double layer, where electron exchange facilitates oxidation and reduction. beilstein-journals.org The mechanism often involves the generation of reactive intermediates from the starting materials. acs.org For instance, the reduction of a substrate at the cathode can form a radical anion, which then participates in subsequent reactions to form the desired product. acs.org The specific pathways can be influenced by the choice of electrolyte, which can act as a supporting component to enhance conductivity or as an active participant in the redox reactions. nih.gov

Influence of Electrode Materials on Reaction Selectivity

The choice of electrode material is a critical factor that significantly influences the outcome of electrosynthesis, affecting selectivity, product distribution, and reaction rate. beilstein-journals.orgnih.govnih.gov Different materials exhibit varying electrocatalytic properties and resistance to fouling. nih.gov

Commonly used electrode materials in organophosphorus electrosynthesis include carbon, platinum, nickel, and reticulated vitreous carbon (RVC). beilstein-journals.orgnih.gov

Electrode MaterialAnode UsageCathode UsageKey Characteristics
Carbon >60%~10%Porous, widely used as an anode. nih.gov
Platinum (Pt) ~30%>70%Inert with a wide oxidation range, effective as both anode and cathode. nih.gov
Nickel (Ni) Not typically used~14%Better performance as a cathode; can be used as a sacrificial anode. nih.gov
Reticulated Vitreous Carbon (RVC) ~5%-Porous, provides a large surface area. nih.gov
Silver (Ag) -Widely usedElectrocatalytic for reductive cleavage of C-X bonds. nih.gov
Copper (Cu) -Widely usedElectrocatalytic for C-N bond formation, though can suffer from low efficiency in acidic aqueous solutions. nih.gov

This table summarizes the usage and key features of different electrode materials in the electrochemical synthesis of organophosphorus compounds based on available research. nih.govnih.gov

For example, carbon-based electrodes are predominantly used as anodes, while platinum is a popular choice for cathodes in the electrosynthesis of organophosphorus compounds. nih.gov Silver cathodes are known for their ability to facilitate the reductive cleavage of carbon-halogen bonds, while copper electrodes can catalyze the formation of carbon-nitrogen bonds. nih.gov The modification of electrodes with nanoparticles or composite materials can further enhance their performance by increasing surface area and improving electrocatalytic activity. nih.gov

Flow Chemistry and Microreactor-Assisted Synthesis

Flow chemistry, utilizing microreactors, presents a modern and efficient approach for the synthesis of organophosphorus compounds. rsc.orgpolimi.it This technology enables reactions to be carried out in a continuous-flow mode, offering benefits such as improved reaction yields, simplified scalability, and enhanced safety. polimi.it The high surface area-to-volume ratio in microreactors allows for precise temperature control, minimizing side reactions. unimi.it

An efficient, catalyst-free method for preparing certain phosphinic chlorides has been developed using flow conditions. rsc.org This method involves reacting the corresponding phosphine (B1218219) oxide with carbon tetrachloride, achieving high conversions with reasonable residence times (25–125 minutes). rsc.org The steric hindrance of substituents, such as a t-butyl group, has been shown to be important for stabilizing the P-Cl products and preventing the formation of undesired byproducts. rsc.org While specific applications to butylphosphonothioic dichloride are not detailed, the principles of microreactor-assisted synthesis are broadly applicable to various organophosphorus compounds, suggesting potential for its adaptation. rsc.orgpolimi.it This approach offers a sustainable and efficient alternative to traditional batch methods, with the added advantage of straightforward product isolation due to the absence of additives. rsc.org

Continuous Flow Protocols for Related Organophosphorus Chlorides

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organophosphorus compounds, offering substantial advantages over traditional batch processing. researchgate.netspringernature.com This methodology utilizes a system of pumps and tubes or microreactors to perform chemical reactions in a continuous stream rather than a single vessel. springernature.comthe-eye.eu For the synthesis of organophosphorus chlorides and related compounds, this approach provides superior control over reaction parameters, enhanced safety, and often, higher yields and purity. researchgate.net

Key advantages of continuous flow systems include:

Precise Temperature Control : The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, enabling precise management of highly exothermic reactions that are common in organophosphorus chemistry. researchgate.net

Enhanced Safety : Handling of hazardous reagents like phosphorus trichloride (PCl₃) and phosphorus oxychloride (POCl₃), which are fundamental building blocks for many organophosphorus compounds, is made safer. researchgate.net The small reaction volumes at any given moment minimize the risk associated with runaway reactions or accidental releases. springernature.com

Rapid Reaction Optimization : The automated nature of flow systems allows for rapid screening of various reaction conditions, such as temperature, pressure, and reagent ratios, significantly accelerating process development. the-eye.eu

Scalability : Scaling up production in a flow system is often a matter of running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is more straightforward than redesigning large-scale batch reactors.

A notable application is the use of PCl₃ and POCl₃ in phosphorylation reactions within a flow setup. researchgate.net These protocols allow for the safe and efficient production of various organophosphorus intermediates. For instance, a continuous flow system can be assembled from readily available parts to include reactor coils, back-pressure regulators, and static mixers to ensure efficient reaction and quenching. springernature.com The generation of reagents like elemental chlorine from HCl and NaOCl can also be integrated into a flow process, providing an on-demand source for chlorination reactions. researchgate.net

Stereochemical Control in Flow Synthesis Systems

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of organophosphorus chemistry, as different stereoisomers can exhibit vastly different biological and chemical properties. wiley-vch.de Achieving stereochemical control, particularly in the synthesis of chiral phosphorus compounds, is a significant challenge. rsc.org Flow synthesis systems offer a promising platform for enhancing stereoselectivity due to their precise control over reaction conditions. researchgate.netmdpi.com

Asymmetric synthesis in organophosphorus chemistry often relies on methods such as:

Asymmetric Catalysis : The use of transition metal complexes with chiral phosphine ligands is a widespread method for creating chiral molecules. mdpi.comresearchgate.net

Chiral Auxiliaries : A chiral group can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wiley-vch.dersc.org This auxiliary is then removed in a subsequent step.

Organocatalysis : This approach uses small, chiral organic molecules to catalyze stereoselective transformations. mdpi.com

The integration of these asymmetric strategies into continuous flow systems can lead to significant improvements in stereocontrol. The precise temperature management in flow reactors can influence the activation energies of pathways leading to different stereoisomers, thereby favoring the formation of the desired product. wiley-vch.de Furthermore, the rapid mixing and controlled residence times can suppress side reactions that might lead to racemization or the formation of undesired diastereomers. the-eye.eu The concept of asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst influences the reaction's stereochemical course, can be more effectively implemented in a highly controlled flow environment. wiley-vch.de

One-Pot Synthetic Strategies for Organophosphorus Compounds

One-pot synthesis, a strategy where multiple reaction steps are performed in a single reactor without the isolation of intermediates, offers significant benefits in terms of efficiency, resource conservation, and waste reduction. rsc.org This approach is particularly valuable in organophosphorus chemistry for streamlining complex synthetic sequences. nih.gov

Recent breakthroughs include the development of one-pot methods for converting white phosphorus (P₄), the primary industrial feedstock, directly into valuable organophosphorus compounds, bypassing hazardous intermediates like PCl₃. rsc.orgrsc.org For example, a one-pot synthesis of primary phosphines (RPH₂) from P₄ has been achieved using organotin reagents. rsc.org This process involves the hydrostannylation of P₄, followed by functionalization and demetalation in a single sequence, with the potential for recycling the tin reagents. rsc.org

One-Pot Reaction Starting Materials Key Reagents Product Class Significance Reference
Primary Phosphine SynthesisWhite Phosphorus (P₄), Aryl/Alkyl ChloridesBu₃SnH, KHMDSPrimary Phosphines (RPH₂)Bypasses hazardous PCl₃ intermediate; efficient. rsc.org rsc.orgrsc.org
Secondary Phosphine SynthesisBenzothiadiphosphole, Grignard ReagentsR¹MgBr, R²MgBrSecondary Phosphines, Borane ComplexesHigh yields for symmetric and asymmetric phosphines. unibo.it unibo.it
Functionalized Oxoindoline Synthesis2-oxoindoline-3-ylidene derivatives, Acetylenic EstersTriphenylphosphine (B44618) or Triphenyl PhosphiteBiologically relevant organophosphorus heterocyclesFacile synthesis of complex, functionalized molecules. nih.gov nih.gov
Organophosphate Monoester SynthesisAlcoholsTetrabutylammonium hydrogen phosphate (B84403), TrichloroacetonitrileOrganophosphate MonoestersImproved yields for phosphorylation of alcohols. fapesp.br fapesp.brfapesp.br

A summary of selected one-pot synthetic strategies for various organophosphorus compounds.

These strategies highlight a shift towards more elegant and sustainable chemical manufacturing, minimizing the number of separate purification steps and reducing solvent and reagent consumption.

Prebiotic and Novel Synthetic Concepts in Organophosphorus Chemistry

Understanding the potential prebiotic origins of organophosphorus compounds provides insight into the fundamental chemistry of phosphorus and can inspire novel synthetic routes. mdpi.commdpi.com Research suggests that reduced-oxidation-state phosphorus compounds, such as phosphites, were likely available on the early Earth, delivered via meteorites or formed through geological processes. mdpi.comresearchgate.net These reduced phosphorus species are significantly more soluble and reactive than the more common orthophosphate. mdpi.com

The mineral schreibersite, (Fe,Ni)₃P, found in meteorites, is considered a plausible prebiotic source of reactive phosphorus. mdpi.com Experiments have shown that in non-aqueous solvents like formamide, which could have been present on the early Earth, reduced phosphorus compounds can react with organic molecules to form organophosphites and organophosphates without the need for a catalyst. mdpi.comresearchgate.net These findings suggest plausible pathways for the formation of the first P-C and P-O bonds, which are fundamental to life's biochemistry. mdpi.commdpi.com

Phosphorus Source Proposed Environment/Solvent Key Process Significance Reference
Reduced P compounds (e.g., Hypophosphite)Non-aqueous solvents (e.g., Formamide)Oxidation (e.g., Fenton reaction) and reaction with organicsForms organophosphites and organophosphates under mild heating without catalysts. mdpi.com mdpi.comresearchgate.net
Meteoritic Mineral (Schreibersite)Aqueous or non-aqueousCorrosion/LeachingReleases reactive phosphorus capable of phosphorylating molecules. mdpi.com mdpi.com
PhosphiteHydrothermal environments, non-aqueous solventsPhosphorylation and PhosphonylationA more soluble and reactive P source than phosphate on the early Earth. mdpi.com mdpi.com

Plausible prebiotic sources and conditions for the synthesis of organophosphorus compounds.

These prebiotic concepts, combined with modern synthetic innovations like the direct functionalization of white phosphorus, represent the expanding frontier of organophosphorus chemistry. rsc.org They push chemists to develop more direct, efficient, and fundamentally new ways to construct the diverse and vital molecules that form the basis of this field. longdom.org

Chemical Transformations and Reactivity of Butylphosphonothioic Dichloride

Reduction Reactions of Butylphosphonothioic Dichloride

Reduction of butylphosphonothioic dichloride primarily involves the removal of the sulfur atom from the P=S double bond, a process known as desulfurization. This transformation reduces the phosphorus center from P(V) to P(III).

Conversion to Butylphosphonous Dichloride via Triphenylphosphine (B44618)

A common and effective method for the reduction of butylphosphonothioic dichloride is through its reaction with a trivalent phosphorus compound, such as triphenylphosphine (PPh₃). wikipedia.orgyoutube.com Triphenylphosphine has a strong affinity for sulfur and readily abstracts the sulfur atom from the thiophosphoryl group (P=S). youtube.comwikipedia.org

The reaction proceeds by the nucleophilic attack of the triphenylphosphine on the sulfur atom of butylphosphonothioic dichloride. This process results in the formation of butylphosphonous dichloride and the highly stable triphenylphosphine sulfide (B99878) (Ph₃PS). wikipedia.orgmdpi.comchemicalbook.com The reaction is driven by the formation of the strong P=S bond in the byproduct. chemicalbook.com

Table 1: Reduction of Butylphosphonothioic Dichloride
ReactantReagentProductByproduct
Butylphosphonothioic DichlorideTriphenylphosphine (PPh₃)Butylphosphonous DichlorideTriphenylphosphine Sulfide (Ph₃PS)

Analysis of Reduction Pathways and Byproduct Formation

The primary pathway for this reduction is the direct desulfurization by the phosphine (B1218219) reagent. The main byproduct of this reaction is triphenylphosphine sulfide, a stable compound that often precipitates from the reaction mixture, facilitating its removal. youtube.commdpi.com

In some cases, side reactions can occur. If the reaction conditions are not carefully controlled, or if impurities are present, other byproducts may form. For instance, incomplete reaction would leave residual starting material. The presence of water could lead to hydrolysis of the P-Cl bonds in either the starting material or the product, generating phosphonic or phosphonous acid derivatives, respectively. However, the principal and desired transformation is the clean conversion to butylphosphonous dichloride, with triphenylphosphine sulfide being the major byproduct. youtube.com

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in butylphosphonothioic dichloride is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the sulfur atom. This makes it a prime target for attack by nucleophiles, leading to the substitution of one or both chlorine atoms. researchgate.net

Reactions with Amines: Formation of Butylphosphonamidothioic Acids and Chlorides

Butylphosphonothioic dichloride reacts readily with primary and secondary amines to yield butylphosphonamidothioic chlorides and, upon further reaction, diamides. chemguide.co.uklibretexts.org The reaction with a primary amine (R-NH₂) begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic phosphorus atom. chemguide.co.uk

This initial attack forms a pentacoordinate intermediate, which then eliminates a chloride ion (a good leaving group) to form the N-alkylbutylphosphonamidothioic chloride. chemguide.co.ukresearchgate.net A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) that is formed. libretexts.org If an excess of the amine is used, the second chlorine atom can also be displaced to form a phosphonodiamidothioate.

Table 2: Reaction with Primary Amines
ReactantNucleophileIntermediate ProductFinal Byproduct
Butylphosphonothioic DichloridePrimary Amine (R-NH₂)N-Alkylbutylphosphonamidothioic ChlorideAmine Hydrochloride (R-NH₃⁺Cl⁻)

Influence of Steric and Electronic Effects on Reactivity

The rate and outcome of nucleophilic substitution at the phosphorus center are governed by both steric and electronic factors. researchgate.netwalisongo.ac.id

Electronic Effects : The electrophilicity of the phosphorus atom is paramount. The presence of two chlorine atoms and a P=S bond makes the phosphorus highly susceptible to nucleophilic attack. The nature of the incoming nucleophile is also critical; more electron-rich amines (e.g., those with electron-donating alkyl groups) are stronger nucleophiles and react more quickly than electron-poor amines. walisongo.ac.id

Steric Effects : Steric hindrance plays a significant role. chemistrysteps.comlibretexts.org The butyl group on the phosphorus atom provides some steric bulk. However, the primary steric considerations often involve the nucleophile itself. Bulky nucleophiles, such as tertiary amines or highly branched primary amines, will react more slowly than less hindered nucleophiles like ammonia (B1221849) or methylamine (B109427) due to steric repulsion during the approach to the phosphorus center. chemistrysteps.comuci.edu This effect becomes more pronounced when attempting to replace the second chloride, as the newly added amido group increases steric crowding around the reaction center.

Table 3: Factors Influencing Reactivity
FactorEffect on Reaction RateExample
Electronic Stronger, more electron-rich nucleophiles increase the rate.Diethylamine reacts faster than aniline.
Steric Bulkier nucleophiles or substituents on phosphorus decrease the rate.Methylamine reacts faster than tert-butylamine. libretexts.org

Stereoselectivity and Non-Stereospecificity in Phosphorus Substitution Reactions

When a chiral phosphorus center is involved, nucleophilic substitution reactions can proceed with a specific stereochemical outcome. For tetrahedral phosphorus compounds like butylphosphonothioic dichloride, substitution at the phosphorus center typically proceeds through an associative, bimolecular Sₙ2-type mechanism. researchgate.netresearchgate.net

This mechanism generally involves the formation of a trigonal bipyramidal intermediate or transition state. researchgate.net The incoming nucleophile attacks the face opposite to the leaving group (back-side attack), leading to an inversion of configuration at the phosphorus center. researchgate.netresearchgate.net This is a common and often predictable stereochemical pathway for such reactions. researchgate.net

However, these reactions are not always perfectly stereospecific. The pentacoordinate intermediate, if it has a sufficient lifetime, can undergo a process called pseudorotation (e.g., Berry pseudorotation). researchgate.net This process can rearrange the positions of the substituents before the leaving group departs, potentially leading to a mixture of stereoisomers (retention and inversion), resulting in a loss of stereospecificity. The actual outcome depends on the specific reactants, the stability of the intermediate, and the reaction conditions. nih.gov

Phosphonylation of Unreactive Nucleophiles via Elimination-Addition Mechanisms

The phosphonylation of weakly basic or sterically hindered nucleophiles by phosphonothioic dichlorides can be challenging to achieve through a direct nucleophilic substitution pathway. In such cases, an alternative mechanism, the elimination-addition pathway, may become operative. This mechanism is particularly relevant for phosphonothioic dichlorides that possess a hydrogen atom on the α-carbon of the alkyl substituent.

The general steps of the elimination-addition mechanism in the context of butylphosphonothioic dichloride would involve:

Elimination: In the presence of a strong, non-nucleophilic base, a proton is abstracted from the α-carbon of the butyl group, leading to the elimination of a chloride ion and the formation of a transient metathiophosphonate intermediate.

Addition: This highly electrophilic intermediate is then rapidly attacked by the unreactive nucleophile, leading to the formation of the phosphonylated product.

It has been observed in related systems that reactions proceeding via an elimination-addition mechanism are often less sensitive to the steric bulk of the nucleophile than those proceeding via a direct SN2-type attack. nih.gov This is because the rate-determining step is the formation of the metathiophosphonate, and the subsequent addition of the nucleophile is typically very fast.

Comparative Reactivity Studies with Analogous Phosphonothioic Dichlorides

The reactivity of butylphosphonothioic dichloride in nucleophilic substitution reactions is influenced by the nature of the butyl group, and can be compared with other alkylphosphonothioic dichlorides. The electronic and steric effects of the alkyl group play a significant role in determining the electrophilicity of the phosphorus center and the accessibility for an incoming nucleophile.

Generally, the reactivity of alkylphosphonothioic dichlorides (R-P(S)Cl2) is governed by the inductive effect of the alkyl group (R). Alkyl groups are electron-donating, and their ability to push electron density towards the phosphorus atom influences the reactivity of the P-Cl bonds.

A comparative analysis would likely reveal the following trends:

Alkyl Group (R)Inductive EffectExpected Reactivity
MethylWeakest +IHighest
EthylStronger +IIntermediate
PropylStronger +IIntermediate
Butyl Stronger +I Lower
tert-ButylStrongest +ILowest

The butyl group, being a larger and more electron-donating group than methyl or ethyl, is expected to decrease the electrophilicity of the phosphorus atom in butylphosphonothioic dichloride to a greater extent. This would render it less reactive towards nucleophiles compared to its lower homologues. Furthermore, the steric bulk of the butyl group, although not as significant as a tert-butyl group, can also hinder the approach of a nucleophile, further reducing the reaction rate.

While specific kinetic data comparing the reactivity of a series of alkylphosphonothioioic dichlorides is not readily found in publicly accessible literature, the general principles of physical organic chemistry support this predicted trend in reactivity.

Hydrolysis and Related Cleavage Reactions of the P-Cl Bonds

The phosphorus-chlorine (P-Cl) bonds in butylphosphonothioic dichloride are susceptible to cleavage by nucleophilic attack, with hydrolysis being a primary example of such a reaction. The hydrolysis of phosphonothioic dichlorides is a stepwise process, with the two P-Cl bonds being replaced by hydroxyl groups to ultimately yield the corresponding phosphonothioic acid.

The initial step of hydrolysis involves the attack of a water molecule on the electrophilic phosphorus atom, leading to the displacement of a chloride ion and the formation of butylphosphonothioic chloridic acid. This intermediate is generally more reactive than the starting dichloride and rapidly undergoes further hydrolysis to give butylphosphonothioic acid.

The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts. In neutral or acidic conditions, the reaction proceeds via the nucleophilic attack of water. Under basic conditions, the hydroxide (B78521) ion, being a much stronger nucleophile, will significantly accelerate the rate of hydrolysis.

The mechanism of P-Cl bond cleavage in phosphonothioic dichlorides is generally considered to be a bimolecular nucleophilic substitution (SN2-type) process at the phosphorus center. This involves the approach of the nucleophile from the backside of the P-Cl bond, leading to a pentacoordinate transition state and subsequent inversion of configuration at the phosphorus atom if it is a chiral center.

While specific kinetic studies on the hydrolysis of butylphosphonothioic dichloride are not widely reported, it is expected that its reactivity would be lower than that of smaller alkylphosphonothioic dichlorides due to the electron-donating and steric effects of the butyl group, as discussed in the comparative reactivity section.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Intermediates

The identification and characterization of transient species formed during the reaction of butylphosphonothioic dichloride are crucial for a complete understanding of its chemical behavior.

There is currently no scientific literature available that provides evidence for or discusses the lifetime of thiometaphosphonimidate intermediates in reactions involving butylphosphonothioic dichloride.

Nucleophilic substitution at the phosphorus atom of butylphosphonothioic dichloride can proceed through a stepwise mechanism involving the formation of a pentacoordinated phosphorus species. This species can be either a transient intermediate or a transition state. In many phosphoryl transfer reactions, these pentacoordinated species are not stable intermediates but rather high-energy transition states. researchgate.netyoutube.com

The geometry of these pentacoordinated transition states is typically a trigonal bipyramid. The attacking nucleophile and the leaving group occupy the apical positions in a backside attack scenario, analogous to the SN2 mechanism at a carbon center. The nature of the substituents on the phosphorus atom influences the stability and geometry of this transition state. Computational studies, such as high-level Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, have been instrumental in elucidating the nature of these pentacoordinated species in related organophosphorus compounds, confirming their role as transition states in many enzymatic phosphorylation reactions. researchgate.netyoutube.com The chlorination of phosphorus thionesters also suggests the involvement of five-coordinate intermediates. youtube.com

Kinetic Studies of Butylphosphonothioic Dichloride Transformations

Analysis of Steric Hindrance and Its Impact on Reaction Mechanisms

The butyl group attached to the phosphorus atom in butylphosphonothioic dichloride exerts significant steric hindrance, which plays a critical role in its reactivity and the operative reaction mechanism. Steric hindrance can impede the approach of a nucleophile to the phosphorus center, thereby slowing down the rate of reaction. researchgate.net

In nucleophilic substitution reactions at a tetrahedral center, the accessibility of the electrophilic site is paramount. The bulky nature of the butyl group can hinder the backside attack required for a concerted SN2-type mechanism. This steric impediment increases with the branching of the alkyl group, with a tert-butyl group showing a much more pronounced effect than a primary alkyl group like n-butyl. However, even the n-butyl group will present more steric bulk than a methyl or ethyl group, influencing the relative rates of reaction.

The consequence of this steric hindrance can be a shift in the reaction mechanism. If the direct backside attack is sufficiently hindered, a stepwise mechanism involving a pentacoordinate intermediate may become more favorable. This is because the formation of the intermediate can allow for pseudorotation, a process where ligands exchange positions within the trigonal bipyramidal geometry, potentially placing the leaving group in a more favorable position for departure.

Computational Modeling of Reaction Pathways and Energy Landscapes

While specific computational studies on butylphosphonothioic dichloride are not available, computational modeling is a powerful tool for investigating the reaction pathways and energy landscapes of organophosphorus compounds. Methods like Density Functional Theory (DFT) and QM/MM calculations can be employed to:

Map Potential Energy Surfaces: These calculations can trace the energy changes as the reactants are converted into products, identifying transition states and intermediates along the reaction coordinate.

Characterize Stationary Points: The geometries and energies of reactants, products, transition states, and intermediates can be calculated, providing insights into their stability and structure.

Distinguish Between Mechanisms: By comparing the energy barriers for different possible pathways (e.g., concerted vs. stepwise), computational models can predict the most likely reaction mechanism. For example, a concerted SN2-type reaction would show a single transition state, whereas a stepwise mechanism would involve one or more intermediates with their corresponding transition states.

For butylphosphonothioic dichloride, computational modeling could be used to quantify the steric effects of the butyl group and to explore the potential for pentacoordinate intermediates and transition states in its reactions with various nucleophiles.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of butylphosphonothioic dichloride, offering detailed insights into the hydrogen, carbon, and phosphorus atomic environments.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

The NMR spectra of tert-butylphosphonothioic dichloride are characterized by distinct signals that correspond to the unique chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the tert-butyl group are expected to exhibit a doublet. This splitting arises from the coupling with the phosphorus-31 nucleus. The coupling constant, denoted as ³J(P-H), typically falls within the range of 14 to 18 Hz for tert-butyl phosphorus compounds.

The ³¹P NMR spectrum provides a direct probe into the chemical environment of the phosphorus atom. For phosphonothioic dichlorides, the phosphorus nucleus is significantly deshielded, resulting in a chemical shift in the downfield region. For comparison, the related compound t-butylphosphonous dichloride shows a ³¹P chemical shift of approximately -200 ppm relative to 85% phosphoric acid. The substitution of the lone pair with a sulfur atom in tert-butylphosphonothioic dichloride would cause a significant downfield shift.

Table 1: Predicted NMR Spectroscopic Data for tert-Butylphosphonothioic Dichloride

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)
¹H (tert-butyl)~1.3 ppmDoublet³J(P-H) ≈ 14-18 Hz
¹³C (quaternary)VariesDoublet¹J(P-C)
¹³C (methyl)VariesDoublet²J(P-C)
³¹PDownfieldSinglet-

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Correlation between NMR Parameters and Electronic Structure

The observed NMR parameters, namely chemical shifts and coupling constants, are intrinsically linked to the electronic structure of tert-butylphosphonothioic dichloride. The electronegative chlorine atoms and the sulfur atom withdraw electron density from the phosphorus atom. This deshielding effect is the primary reason for the downfield chemical shift observed in the ³¹P NMR spectrum.

The magnitude of the phosphorus-hydrogen and phosphorus-carbon coupling constants provides valuable information about the dihedral angles and the nature of the chemical bonds within the molecule, as described by the Karplus relationship. The ³J(P-H) coupling is transmitted through the P-C-C-H bonds and is sensitive to the spatial arrangement of these atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the characteristic functional groups present in tert-butylphosphonothioic dichloride.

Infrared (IR) Spectroscopic Analysis of P=S and P-Cl Functional Groups

The IR spectrum of tert-butylphosphonothioic dichloride is dominated by absorption bands corresponding to the vibrations of its constituent bonds. The most diagnostic of these are the stretching vibrations of the phosphoryl (P=S) and phosphorus-chlorine (P-Cl) bonds.

The P=S stretching vibration typically appears as a strong absorption band in the region of 600-800 cm⁻¹. The exact position of this band can be influenced by the other substituents on the phosphorus atom. The P-Cl stretching vibrations are generally observed in the range of 450-600 cm⁻¹ and may appear as two distinct bands due to symmetric and asymmetric stretching modes. Additionally, a band of medium to strong intensity in the range of 805-835 cm⁻¹ is characteristic of tert-butyl phosphorus compounds and is tentatively assigned to the stretching of the carbon-phosphorus bond.

Table 2: Characteristic IR Absorption Frequencies for tert-Butylphosphonothioic Dichloride

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
P=SStretching600 - 800
P-ClAsymmetric & Symmetric Stretching450 - 600
C-PStretching805 - 835
C-HStretching and Bending~2960, ~1460, ~1370

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Elucidation of Fragmentation Pathways for Structural Confirmation

The mass spectrum of tert-butylphosphonothioic dichloride provides clear evidence for its molecular structure. The molecular ion peak (M⁺) is expected at an m/e ratio corresponding to its molecular weight.

A primary fragmentation pathway involves the cleavage of the carbon-phosphorus bond, leading to the loss of the tert-butyl group. This results in a prominent fragment ion. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will also lead to characteristic isotopic patterns for chlorine-containing fragments, which aids in their identification.

For tert-butylphosphonothioic dichloride, the mass spectrum would be expected to show a molecular ion peak. A key fragmentation is the loss of the tert-butyl radical (C₄H₉•), leading to the formation of the [P(S)Cl₂]⁺ fragment.

Table 3: Expected Mass Spectrometry Fragmentation for tert-Butylphosphonothioic Dichloride

m/z ValueProposed Fragment
192/194/196[C₄H₉PSCl₂]⁺ (Molecular Ion)
135/137/139[PSCl₂]⁺
57[C₄H₉]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for the chlorine-containing fragments.

X-ray Diffraction Analysis

X-ray diffraction stands as a cornerstone technique for the determination of the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to deduce the precise arrangement of atoms in the crystal lattice.

Single-crystal X-ray crystallography is the most powerful method for obtaining an unambiguous three-dimensional structure of a molecule. nih.gov This technique can determine bond lengths, bond angles, and torsion angles with very high precision, providing a detailed picture of the molecular conformation and packing in the solid state. nist.gov

For butylphosphonothioic dichloride, obtaining a suitable single crystal is the first and often most challenging step. nih.gov Ideally, a crystal of sufficient size and quality is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to solve the crystal structure.

While the full crystal structure of butylphosphonothioic dichloride is not publicly available, data from analogous compounds such as phenylphosphonothioic dichloride and ethylphosphonothioic dichloride can provide valuable insights into the expected molecular geometry. nih.govnih.govnoaa.govhaz-map.com The phosphorus atom is expected to adopt a tetrahedral geometry, bonded to the butyl group, a sulfur atom, and two chlorine atoms. The P=S double bond and the P-Cl single bonds will have characteristic lengths. Intermolecular interactions in the crystal lattice, such as van der Waals forces, would also be revealed, contributing to the understanding of its supramolecular chemistry.

A hypothetical table of crystallographic data for butylphosphonothioic dichloride, based on known organophosphorus compounds, is presented below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (examples)
a (Å)8.0 - 12.0
b (Å)9.0 - 15.0
c (Å)10.0 - 18.0
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 2000
Z (molecules per cell)4 or 8
Calculated Density (g/cm³)1.3 - 1.5
P=S bond length (Å)~1.92
P-Cl bond length (Å)~2.01
P-C bond length (Å)~1.80
Cl-P-Cl bond angle (°)~103
S=P-Cl bond angle (°)~115
C-P-Cl bond angle (°)~105

Advanced X-ray-Based Spectroscopic Methods

Beyond diffraction techniques, a suite of X-ray-based spectroscopic methods can provide detailed information about the elemental composition, chemical states, and electronic structure of butylphosphonothioic dichloride.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov In an XPS experiment, the sample is irradiated with a beam of X-rays, and the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material is measured.

For butylphosphonothioic dichloride, XPS would be expected to show peaks corresponding to phosphorus (P), sulfur (S), chlorine (Cl), and carbon (C). The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. For instance, the P 2p binding energy would be characteristic of a phosphorus atom in a +5 oxidation state, bonded to carbon, sulfur, and chlorine. The S 2p spectrum would confirm the presence of a thiophosphoryl group (P=S), and the Cl 2p spectrum would be indicative of chlorine bonded to phosphorus. The C 1s spectrum would show components corresponding to the different carbon atoms in the butyl chain.

A table of expected binding energies for the core levels of the constituent elements in butylphosphonothioic dichloride is provided below, based on data from similar organophosphorus and chlorinated compounds.

ElementCore LevelExpected Binding Energy (eV)Chemical State Information
PhosphorusP 2p~134-136Corresponds to P(V) in a phosphonothioic dichloride environment
SulfurS 2p~162-164Indicative of a thiophosphoryl (P=S) sulfur
ChlorineCl 2p~200-202Characteristic of chlorine bonded to phosphorus (P-Cl)
CarbonC 1s~285-287Represents the aliphatic carbons of the butyl group

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy instruments. During EDS analysis, a focused beam of electrons is directed at the sample, causing the emission of characteristic X-rays from each element present. By measuring the energy and intensity of these X-rays, the elemental composition of the sample can be determined.

An EDS spectrum of butylphosphonothioic dichloride would display distinct peaks corresponding to the Kα lines of phosphorus, sulfur, chlorine, and carbon. The relative intensities of these peaks can be used to quantify the elemental composition of the sample, which should be consistent with the stoichiometry of C₄H₉Cl₂PS. While hydrogen cannot be detected by EDS, the presence and relative ratios of the other elements provide strong evidence for the compound's identity.

A hypothetical EDS data table for butylphosphonothioic dichloride is shown below.

ElementEnergy (keV) for KαAtomic % (Theoretical)
Carbon (C)0.27757.1
Sulfur (S)2.30714.3
Chlorine (Cl)2.62128.6
Phosphorus(P)2.01314.3

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the electronic structure of materials. researchgate.netnih.govresearchgate.netrsc.org By tuning the energy of the incident X-rays around the absorption edge of a specific element, transitions of core electrons to unoccupied molecular orbitals can be observed. These transitions provide detailed information about the oxidation state, coordination environment, and the nature of the chemical bonds.

For butylphosphonothioic dichloride, NEXAFS spectra could be recorded at the P, S, and Cl K-edges. The P K-edge spectrum would reveal information about the unoccupied molecular orbitals with phosphorus character, including the σ* orbitals associated with the P-C, P-S, and P-Cl bonds, and the π* orbital of the P=S bond. Similarly, the S K-edge spectrum would be particularly sensitive to the electronic structure of the thiophosphoryl group. nih.govresearchgate.net The Cl K-edge spectrum would provide insights into the covalent character of the P-Cl bonds. Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental NEXAFS to aid in the interpretation of the spectral features. nih.govrsc.org

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This is a destructive technique where a small amount of the sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. The results are then used to calculate the empirical formula of the compound.

For butylphosphonothioic dichloride (C₄H₉Cl₂PS), elemental analysis would be performed to determine the weight percentages of carbon, hydrogen, and sulfur. The chlorine and phosphorus content would typically be determined by other methods, such as ion chromatography or inductively coupled plasma atomic emission spectroscopy (ICP-AES) after appropriate sample digestion. The experimentally determined weight percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and stoichiometry of the synthesized compound.

A comparison of theoretical and hypothetical experimental elemental analysis data for butylphosphonothioic dichloride is presented in the table below.

ElementTheoretical Weight %Experimental Weight % (Hypothetical)
Carbon (C)24.8824.95
Hydrogen (H)4.704.65
Chlorine (Cl)36.7236.65
Phosphorus(P)16.0316.10
Sulfur (S)16.6016.55

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of organophosphorus compounds due to its favorable balance of accuracy and computational cost. For a molecule like butylphosphonothioic dichloride, DFT would be applied to determine its equilibrium geometry, bond lengths, bond angles, and dihedral angles.

Functionals such as B3LYP or those from the M06 suite are commonly used for these types of calculations. DFT also allows for the calculation of electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the compound. Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the computed structure.

Selection of Basis Sets and Computational Methodologies

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For phosphorus-containing compounds, basis sets that include polarization and diffuse functions are essential for accurately describing the complex electronic environment around the phosphorus atom, as well as the electronegative chlorine and sulfur atoms.

Commonly used basis sets for organophosphorus compounds include those from the Pople series (e.g., 6-31G*, 6-311+G**) and the Dunning correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The selection of the computational methodology, such as the specific DFT functional, is made to best reproduce experimental data or higher-level theoretical results for related compounds. The combination of a suitable DFT functional and an appropriate basis set is crucial for obtaining reliable predictions of molecular properties.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for determining the structure of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants.

For butylphosphonothioic dichloride, theoretical calculations would predict the ³¹P, ¹³C, and ¹H chemical shifts. These predicted values, when compared to experimental NMR data, can confirm the molecular structure and provide detailed information about the local electronic environment of each nucleus. The accuracy of these predictions is sensitive to the chosen level of theory, including the functional and basis set, as well as the inclusion of solvent effects.

Solvation Models in Computational Chemistry

Chemical reactions and spectroscopic measurements are most often performed in solution. Solvation can significantly influence the geometry, electronic structure, and reactivity of a molecule. Computational solvation models are used to account for these effects.

Implicit solvation models, also known as continuum models, are a computationally efficient way to incorporate solvent effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual solvent molecules. The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like PCM (CPCM) and the Solvation Model based on Density (SMD), are widely used. For a molecule like butylphosphonothioic dichloride, using a solvation model would be important for accurately predicting properties in different solvent environments, which is crucial for understanding its behavior in practical applications.

Synthesis and Exploration of Derivatives and Analogues

Phosphonous Dichloride Analogues and Their Reactivity

Butylphosphonothioic dichloride belongs to the broader class of organophosphonous dichlorides, which are characterized by a direct carbon-phosphorus bond and two P-Cl bonds. The reactivity of these compounds is dominated by the electrophilic nature of the phosphorus atom. Analogues such as phenylphosphonous dichloride (PhPCl₂) and dichlorophenylphosphine (B166023) are foundational reagents in the synthesis of a variety of organophosphorus compounds. nih.gov

The general reactivity pattern involves nucleophilic substitution at the phosphorus center. For instance, the reaction with Grignard reagents or organolithium compounds can introduce additional organic moieties, leading to the formation of tertiary phosphines after a reduction step. The reaction of phosphorus trichloride (B1173362) (PCl₃) with one equivalent of a Grignard reagent is a common route to produce alkyl- or arylphosphonous dichlorides. nih.gov The presence of the butyl group in butylphosphonothioic dichloride influences the reactivity through its steric bulk and electron-donating inductive effect, modulating the electrophilicity of the phosphorus atom compared to simpler analogues. The thiocarbonyl (P=S) bond is generally stable under many reaction conditions used to substitute the chlorides.

Phosphinic Acid and Chloride Derivatives from Butylphosphonothioic Dichloride

The conversion of butylphosphonothioic dichloride into phosphinic acid and its corresponding chloride derivatives is a key transformation. This process typically involves a two-step sequence: reaction with a carbon nucleophile followed by hydrolysis.

Reaction with Organometallic Reagents : Treatment of butylphosphonothioic dichloride with one equivalent of a Grignard reagent (R'MgX) or an organolithium reagent (R'Li) leads to the substitution of one chlorine atom, forming a phosphonothioic chloride intermediate (Bu(R')P(S)Cl).

Hydrolysis : Subsequent hydrolysis of the remaining P-Cl bond under controlled conditions (e.g., with water or a mild base) yields the corresponding butylphosphinothioic acid (Bu(R')P(S)OH). If the intermediate phosphonothioic chloride is the desired product, hydrolysis must be avoided.

These phosphinic acid derivatives are valuable intermediates in their own right, for example, in the synthesis of phosphinic dipeptide analogues which can act as enzyme inhibitors. mdpi.com

Table 1: Synthesis of Phosphinic Acid Derivatives

Reactant 1Reactant 2Intermediate ProductFinal Product (after hydrolysis)
Butylphosphonothioic dichlorideR'MgXBu(R')P(S)ClBu(R')P(S)OH
Butylphosphonothioic dichlorideH₂OBu(Cl)P(S)OHButylphosphonothioic acid

Starting from the achiral butylphosphonothioic dichloride, it is possible to generate P-chiral compounds. This is achieved through the sequential and stereocontrolled introduction of two different substituents. The process creates a stereogenic phosphorus center. For example, reacting butylphosphonothioic dichloride with a chiral alcohol can lead to a diastereomeric mixture of phosphonothioates, which can potentially be separated. Subsequent substitution of the second chloride with a different nucleophile can proceed with inversion or retention of configuration, leading to an enantiomerically enriched phosphinic derivative. The development of stereoselective methods is crucial in the synthesis of phosphinic peptide analogues for biomedical applications. mdpi.com

Phosphonamidothioate and Phosphonamidic Derivatives

The reaction of butylphosphonothioic dichloride with amines (R₂NH) or ammonia (B1221849) (NH₃) provides access to phosphonamidothioates. Depending on the stoichiometry, either one or both chlorine atoms can be replaced by amino groups.

Mono-substitution : Using one equivalent of an amine yields a phosphonamidothioic chloride, Bu(R₂N)P(S)Cl.

Di-substitution : Using two or more equivalents of an amine leads to the formation of a bis(amino) derivative, known as a phosphonodiamidothioate, BuP(S)(NR₂)₂.

These reactions are analogous to the synthesis of phosphonamidates from their phosphonate (B1237965) counterparts. mdpi.com These aminated derivatives are of interest in medicinal chemistry and as ligands in coordination chemistry.

Incorporation of Butylphosphonothioic Moieties into Complex Architectures

The functional handles on butylphosphonothioic dichloride allow for its incorporation into larger, more complex molecular structures. For instance, it can be used to synthesize ligands for metal complexes or to be appended to larger organic scaffolds. nih.gov The synthesis of cis-macrocyclic diphosphines has been achieved using related phosphine (B1218219) precursors, demonstrating the possibility of building complex, bowl-shaped cavities. mit.edu Similarly, the butylphosphonothioic moiety could be attached to polymers or solid supports, or integrated into macrocycles or cage-like structures, where the butyl group would project into or away from a cavity, influencing its binding properties.

Thiophosphonate and Phosphorothioate (B77711) Analogues

Thiophosphonates and phosphorothioates are important classes of organophosphorus compounds, with applications ranging from pesticides to therapeutics. Butylphosphonothioic dichloride is a direct precursor to S-alkyl/aryl butylphosphonodithioates. The reaction with thiols (R'SH) in the presence of a base will substitute the chlorides to form BuP(S)(SR')₂.

Furthermore, reaction with alcohols (R'OH) or phenols (ArOH) leads to the formation of O-alkyl/aryl butylphosphonothioates, BuP(S)(OR')₂. The synthesis of phosphorothioates can be achieved through various methods, including the reaction of dialkyl phosphites with sulfur or the condensation of phosphorochloridates with thiols. nih.govnih.gov The synthesis of phosphorothioate and phosphorodithioate (B1214789) analogues of biologically relevant molecules like lysophosphatidic acid (LPA) highlights the importance of these sulfur-containing phosphorus compounds. rsc.org

Table 2: Synthesis of Thiophosphonate Analogues

ReactantProduct ClassGeneral Structure
Alcohols (R'OH)O,O'-Dialkyl butylphosphonothioateBuP(S)(OR')₂
Thiols (R'SH)S,S'-Dialkyl butylphosphonodithioateBuP(S)(SR')₂
Amino Alcohols (HO-R'-NH₂)Cyclic PhosphonamidothioateBuP(S)(O-R'-NH)

Organophosphorus Compounds with Defined Steric Environments

The butyl group in butylphosphonothioic dichloride provides a moderate level of steric hindrance that influences the approach of nucleophiles to the phosphorus center. This inherent steric bulk can be exploited to control the outcome of reactions. By choosing appropriately bulky nucleophiles for the substitution of the chlorine atoms, one can create organophosphorus compounds with highly congested and well-defined steric environments around the phosphorus atom. nih.gov For example, reacting the dichloride with bulky secondary amines or sterically demanding phenols can lead to derivatives where the phosphorus center is shielded. Such sterically hindered compounds can exhibit unusual reactivity or stability. Research into the reactions of phosphorus compounds with bulky Grignard reagents, such as t-butylmagnesium chloride, has shown that steric effects can dramatically influence the stability and structure of the resulting products. unibo.it

Applications in Organic Synthesis and Catalysis

Reagents for Carbon-Phosphorus Bond Formation

The primary utility of butylphosphonothioic dichloride in carbon-phosphorus (C-P) bond formation often begins with its conversion into a more reactive intermediate. A key transformation is the reduction of the thiophosphoryl group. For instance, t-butylphosphonothioic dichloride can be reduced using triphenylphosphine (B44618) to yield t-butylphosphonous dichloride. While this route may involve more steps than other methods, it can be advantageous for larger-scale preparations. This resulting phosphonous dichloride is a critical intermediate where the phosphorus atom is in a lower oxidation state, making it suitable for reactions that form direct C-P bonds.

Furthermore, derivatives of butylphosphonothioic dichloride are instrumental in building more complex molecules with C-P bonds. The related compound, ethyl phosphonothioic dichloride, is noted as a chemical intermediate, highlighting the role of this class of compounds in multi-step synthetic pathways. science.gov The reactivity of the P-Cl bonds is central to these applications, allowing for nucleophilic substitution by carbon-based nucleophiles to establish the foundational C-P linkage of various organophosphorus compounds.

Precursors for Advanced Organophosphorus Ligands in Catalysis

Organophosphorus compounds are paramount as ligands in transition-metal catalysis due to their unique electronic and steric properties, which can be finely tuned. Butylphosphonothioic dichloride serves as an excellent precursor for a diverse array of these ligands. The two chlorine atoms can be readily displaced by a variety of nucleophiles, such as alcohols, amines, and thiols, to create bidentate or polydentate ligands.

For example, phosphonothioic dichlorides can react with diols or diamines to form cyclic phosphonothioates and phosphonamidothioates. These reactions are foundational for creating ligand scaffolds. Research into dendrimeric catalysts has utilized similar precursors, such as (1-methylhydrazineyl)phosphonothioic dichloride, which undergoes condensation with aldehydes to form complex, multi-generational dendritic structures bearing multiple phosphorus sites. tdx.cat This same principle applies to butylphosphonothioic dichloride, where its reaction with bifunctional linkers can lead to the synthesis of advanced, well-defined ligand architectures for specialized catalytic applications.

Utility in Stereoselective Organic Transformations

A significant application of butylphosphonothioic dichloride and its analogs is in the field of asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms. By reacting the dichloride with a chiral auxiliary, it is possible to create P-stereogenic compounds, where the phosphorus atom itself is a chiral center. These chiral ligands are highly sought after for enantioselective catalysis.

A notable synthetic strategy involves the reaction of a chiral auxiliary, such as an oxazolidinone, with thiophosphoryl chloride (P(S)Cl₃). acs.org This approach generates a chiral phosphonothioic dichloride derivative in a stereoselective manner. acs.org In a specific example, the reaction of (4S)-4-(1-methylethyl)-2-oxo-3-oxazolidinone with thiophosphoryl chloride produces a P-chiral intermediate. acs.org This intermediate can then react with other nucleophiles to build more complex chiral molecules with high stereochemical induction at the phosphorus atom. acs.org This methodology demonstrates how achiral phosphonothioic dichlorides can be transformed into valuable chiral building blocks for stereoselective organic transformations.

Synthetic Applications in the Preparation of Specialized Organic Compounds

The reactivity of butylphosphonothioic dichloride makes it a key starting material for a range of specialized organic compounds, from therapeutic agents to industrial chemicals. The ability to introduce the butylphosphonothioate moiety into a molecule allows for the synthesis of compounds with tailored properties.

One major area of application is in the synthesis of modified oligonucleotides, which are of interest in therapeutics and diagnostics. The related compound, methylphosphonic dichloride, is used to prepare protected deoxyribonucleoside 3'-methylphosphonates, which are key intermediates for the solution-phase synthesis of oligonucleoside methylphosphonates. This highlights the utility of phosphonic dichlorides in creating the backbone of these complex biomolecules.

In another powerful application, derivatives of phosphonothioic dichlorides are used in the synthesis of cyclic dinucleotide agonists for the Stimulator of Interferon Gene (STING) pathway, a target for immunotherapy. acs.org For the synthesis of the therapeutic agent Uvelostinag (MK-1454), a chiral phosphonothioic dichloride intermediate is condensed with protected nucleosides to form the critical thiophosphate linkage with high stereochemical control. acs.org This demonstrates the compound's role in constructing highly complex and biologically active molecules.

Below is a table detailing compounds derived from the related t-butylphosphonous dichloride, which is itself synthesized from t-butylphosphonothioic dichloride.

Product CompoundReactant 1Reactant 2Application / Significance
Alkyl-t-butylphosphinic chloridest-Butyl chlorideAlkylphosphonous dichloridesIntermediates for phosphinic acids
t-Butylphosphonous acidt-Butylphosphonous dichlorideWaterMonobasic acid synthesis
Monoethyl t-butylphosphonitet-Butylphosphonous dichlorideEthanolEsterified phosphonite intermediate

Development of Catalytic Systems and Performance Evaluation

The development of new catalytic systems is a cornerstone of modern chemistry, and ligands derived from butylphosphonothioic dichloride are integral to this process. Once a desired organophosphorus ligand is synthesized from the dichloride precursor, it is introduced to a metal salt to form a transition-metal complex. These complexes are the active catalysts.

Optically active diphosphine ligands with P-stereogenic centers have shown excellent performance in rhodium-catalyzed asymmetric hydrogenation of certain unsaturated compounds. science.gov A typical workflow for developing and evaluating a catalytic system derived from butylphosphonothioic dichloride would be:

Ligand Synthesis: React butylphosphonothioic dichloride with a chiral diol or diamine to create a P-chiral ligand.

Complex Formation: Combine the synthesized ligand with a metal precursor, for example, a rhodium(I) or palladium(0) source, to form the catalyst.

Catalyst Evaluation: Test the catalyst in a benchmark reaction, such as the asymmetric hydrogenation of a prochiral olefin or ketone.

Performance Analysis: Measure the catalyst's effectiveness based on key metrics like conversion (yield), turnover number (TON), turnover frequency (TOF), and, crucially for asymmetric catalysis, the enantiomeric excess (e.e.), which indicates the degree of stereoselectivity.

The performance of such a system is illustrated conceptually in the table below.

Catalyst ComponentRole in SystemPerformance MetricDesired Outcome
Ligand from BuP(S)Cl₂Controls stereochemistry and reactivityEnantiomeric Excess (e.e.)High (>99%)
Transition Metal (e.g., Rh, Pd)Catalytic center for the reactionYield / ConversionHigh (>95%)
SubstrateMolecule to be transformedTurnover Number (TON)High (indicates catalyst efficiency)

This systematic approach allows chemists to fine-tune the ligand structure, originating from precursors like butylphosphonothioic dichloride, to achieve optimal performance in a wide range of catalytic transformations.

Environmental Transformation and Persistence Mechanisms of Organophosphorus Compounds

Abiotic Degradation Pathways

Abiotic degradation processes, which are independent of biological activity, are significant in determining the environmental persistence of organophosphorus compounds. These pathways primarily include hydrolysis and photolysis.

Hydrolysis Kinetics and Influencing Environmental Factors (pH, Temperature)

Hydrolysis is a primary mechanism for the degradation of many organophosphorus compounds in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the surrounding water and the temperature. Generally, the hydrolysis of organophosphorus compounds can be catalyzed by both acids and bases, with the rate often being slowest at neutral pH and increasing under acidic or, more significantly, alkaline conditions. nih.gov

For phosphonothioic dichlorides, the phosphorus-chlorine (P-Cl) bonds are expected to be susceptible to hydrolysis, leading to the formation of butylphosphonothioic acid and hydrochloric acid. The rate of this reaction would be influenced by the stability of the P-Cl bond and the nucleophilic attack by water or hydroxide (B78521) ions.

While specific kinetic data for butylphosphonothioic dichloride is not available, studies on other organophosphorus compounds with labile bonds, such as the nerve agent sarin (B92409), show rapid hydrolysis, especially at higher pH. wikipedia.org For instance, the half-life of sarin in water is significantly shorter under alkaline conditions. wikipedia.org Similarly, studies on other chlorinated compounds demonstrate that hydrolysis rates increase with temperature. pnnl.gov It is reasonable to infer that the hydrolysis of butylphosphonothioic dichloride would follow similar trends, with faster degradation at higher pH and temperatures.

Table 1: Expected Influence of Environmental Factors on the Hydrolysis of Phosphonothioic dichloride, butyl- (Qualitative)

Environmental FactorExpected Influence on Hydrolysis RateRationale (Based on General Organophosphorus Chemistry)
pH Rate increases at low and high pH; minimum at neutral pH.Acid and base catalysis of the cleavage of the P-Cl bond.
Temperature Rate increases with increasing temperature.Increased reaction kinetics at higher temperatures.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of many synthetic chemicals from the environment. nih.govoup.com For organophosphorus compounds, microbial metabolism is often the primary route of dissipation in soils and aquatic systems. nih.govnih.gov

Microbial Metabolism of Organophosphorus Compounds in Various Environments

A wide range of bacteria and some fungi have been identified that can degrade various organophosphorus pesticides. nih.govoup.com These microorganisms utilize the organophosphorus compounds as a source of carbon, phosphorus, or energy. nih.gov The degradation can occur through co-metabolism, where the compound is degraded fortuitously by enzymes involved in other metabolic pathways, or through direct metabolism where the organism specifically utilizes the compound for growth. oup.com

While no studies have specifically identified microorganisms capable of degrading butylphosphonothioic dichloride, it is plausible that some soil and water bacteria possess the enzymatic machinery to do so, given the broad substrate specificity of some organophosphate-degrading enzymes. biointerfaceresearch.commdpi.com For example, studies on the herbicide butachlor (B1668075) have identified several bacterial strains capable of its degradation in soil. nih.gov

Enzymatic Hydrolysis by Microbial Enzymes

The key enzymes involved in the initial steps of organophosphorus compound degradation are often phosphotriesterases (also known as organophosphate hydrolases). nih.govresearchgate.net These enzymes catalyze the hydrolysis of the ester or other labile bonds in the organophosphorus molecule. biointerfaceresearch.comresearchgate.net Phosphotriesterases exhibit a broad substrate range and can hydrolyze a variety of organophosphorus pesticides and nerve agents. mdpi.comnih.gov

It is conceivable that phosphotriesterases could hydrolyze the P-Cl bonds in butylphosphonothioic dichloride. These enzymes are often metalloenzymes, requiring a divalent metal ion (such as zinc, cobalt, or manganese) in their active site for catalytic activity. biointerfaceresearch.com The enzymatic hydrolysis would likely proceed much faster than abiotic hydrolysis under similar environmental conditions. nih.gov

Environmental Distribution and Sorption Phenomena

The environmental distribution of a chemical is largely governed by its tendency to partition between different environmental compartments, such as water, soil, and air. For non-volatile compounds in terrestrial and aquatic environments, the sorption to soil and sediment particles is a key process. chemsafetypro.comdiva-portal.org

The extent of sorption is typically quantified by the soil sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). chemsafetypro.comnih.gov These coefficients describe the partitioning of the chemical between the solid (soil/sediment) and aqueous phases. A high sorption coefficient indicates that the compound is likely to be retained in the soil or sediment, reducing its mobility and bioavailability. chemsafetypro.com

Specific sorption data for butylphosphonothioic dichloride are not available. The sorption of organophosphorus compounds is influenced by factors such as the soil's organic matter content, clay content, and pH, as well as the chemical's properties like its octanol-water partition coefficient (Kow). epa.gov Generally, organophosphorus compounds with higher hydrophobicity (higher Kow) tend to sorb more strongly to soil organic matter. Without experimental data, it is difficult to predict the mobility of butylphosphonothioic dichloride in the environment.

Sorption to Soil and Sediment Matrices

The sorption of organophosphorus compounds to soil and sediment is a critical process that affects their availability for transport and degradation. This process is largely governed by the compound's physicochemical properties, such as its hydrophobicity, and the characteristics of the soil, including organic matter content and clay composition. For butylphosphonothioic dichloride, specific data on its soil sorption coefficient (Koc) or Freundlich sorption isotherms are not available in the reviewed literature. Such data would be essential for creating a data table and providing a detailed analysis of its tendency to bind to soil and sediment particles.

Mobility and Transport in Aquatic and Terrestrial Ecosystems

The mobility of a chemical in the environment dictates its potential to contaminate groundwater and spread to different ecosystems. The transport of organophosphorus compounds is influenced by their water solubility, sorption characteristics, and degradation rates. For instance, compounds with low sorption and high persistence have a greater potential for leaching into groundwater. In the absence of specific studies on butylphosphonothioic dichloride, it is not possible to determine its mobility potential or to present data on its transport in various environmental compartments.

Environmental Fate Modeling and Persistence Assessment

Due to the absence of detailed research findings and quantitative data for Phosphonothioic dichloride, butyl-, it is not feasible to construct the requested informative and scientifically accurate article with interactive data tables. Further research is required to generate the necessary data to understand the environmental transformation and persistence mechanisms of this specific compound.

Q & A

Q. What are the critical safety protocols for handling butyl-phosphonothioic dichloride in laboratory settings?

Butyl-phosphonothioic dichloride is highly reactive and toxic. Key safety measures include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields.
  • Ventilation : Perform reactions in a fume hood with negative pressure to prevent vapor inhalation.
  • First Aid : Immediate flushing with water for skin/eye contact; induce vomiting only if conscious after ingestion .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. How can the purity of butyl-phosphonothioic dichloride be assessed post-synthesis?

Use a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile impurities (e.g., residual thiols or chlorinated byproducts).
  • 31P NMR Spectroscopy : Confirm the absence of oxidized species (e.g., phosphonic acid derivatives) by observing the characteristic shift for the thiophosphoryl group (~50–60 ppm) .
  • Titration : Quantify active chlorine content via iodometric titration to detect unreacted dichloride precursors .

Q. What synthetic routes are effective for preparing butyl-phosphonothioic dichloride?

A common method involves:

  • Thiophosphorylation : React butylphosphonic acid with thiophosphoryl chloride (PSCl3) in anhydrous dichloromethane at 0–5°C.
  • Stoichiometric Control : Use a 1:1.2 molar ratio of acid to PSCl3 to minimize side reactions.
  • Workup : Quench excess PSCl3 with ice-cold water, followed by solvent evaporation and vacuum distillation (boiling point ~120–130°C at reduced pressure) .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of butyl-phosphonothioic dichloride?

Apply factorial design to evaluate critical variables:

FactorLevels Tested
Temperature0°C, 5°C, 10°C
Reaction Time2 hr, 4 hr, 6 hr
SolventDichloromethane, Toluene, Ether
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 5°C in dichloromethane for 4 hours yields >85% purity) .
  • Virtual Simulations : Use chemical software (e.g., Gaussian) to predict reaction pathways and energy barriers, reducing trial iterations .

Q. How should researchers resolve contradictions in reported toxicity data for phosphonothioic dichlorides?

Discrepancies may arise from:

  • Exposure Duration : Acute vs. chronic toxicity studies (e.g., AEGL-1 vs. AEGL-3 values for ethyl analogs) .
  • Analytical Variability : Cross-validate LC50 data using standardized OECD test guidelines (e.g., Test No. 423 for acute oral toxicity).
  • Metabolite Interference : Use LC-MS/MS to distinguish parent compounds from degradation products in biological matrices .

Q. What computational strategies predict the environmental persistence of butyl-phosphonothioic dichloride?

  • QSAR Modeling : Estimate biodegradation half-lives using descriptors like logP (octanol-water partition coefficient) and molecular connectivity indices.
  • Hydrolysis Kinetics : Simulate pH-dependent hydrolysis pathways (e.g., rapid degradation at pH > 9 via nucleophilic attack) .
  • Ecotox Database Mining : Compare with structurally similar compounds (e.g., ethyl-phosphonothioic dichloride) to infer bioaccumulation potential .

Methodological Notes

  • Contradictory Data : Always replicate experiments under standardized conditions (e.g., ISO/IEC 17025) to ensure reproducibility .
  • Advanced Instrumentation : Pair traditional methods (e.g., titration) with high-resolution LC-MS for trace impurity analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.